Tert-butyl 3-(2-aminothiazol-4-yl)piperidine-1-carboxylate Tert-butyl 3-(2-aminothiazol-4-yl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18190038
InChI: InChI=1S/C13H21N3O2S/c1-13(2,3)18-12(17)16-6-4-5-9(7-16)10-8-19-11(14)15-10/h8-9H,4-7H2,1-3H3,(H2,14,15)
SMILES:
Molecular Formula: C13H21N3O2S
Molecular Weight: 283.39 g/mol

Tert-butyl 3-(2-aminothiazol-4-yl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC18190038

Molecular Formula: C13H21N3O2S

Molecular Weight: 283.39 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(2-aminothiazol-4-yl)piperidine-1-carboxylate -

Specification

Molecular Formula C13H21N3O2S
Molecular Weight 283.39 g/mol
IUPAC Name tert-butyl 3-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate
Standard InChI InChI=1S/C13H21N3O2S/c1-13(2,3)18-12(17)16-6-4-5-9(7-16)10-8-19-11(14)15-10/h8-9H,4-7H2,1-3H3,(H2,14,15)
Standard InChI Key UVEMIJBFLXQERD-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)C2=CSC(=N2)N

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring—a six-membered amine heterocycle—substituted at the 3-position with a 2-aminothiazole moiety and at the 1-position with a tert-butoxycarbonyl (Boc) protecting group. The thiazole ring, a five-membered structure containing nitrogen and sulfur, is functionalized with an amino group at the 2-position, enhancing its potential for hydrogen bonding and electronic interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₂₁N₃O₂S
Molecular Weight283.39 g/mol
CAS NumberNot explicitly reported
SolubilityLikely polar aprotic solvents

The Boc group confers steric bulk and protects the piperidine nitrogen during synthetic procedures, a common strategy in peptide and heterocycle chemistry .

Synthesis and Chemical Reactivity

Reaction Optimization

Key factors influencing yield and purity include:

  • Solvent selection: Tetrahydrofuran (THF) and dichloroethane are commonly used for their inertness and ability to dissolve polar intermediates .

  • Catalysts: Radical initiators like 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) improve reaction efficiency .

  • Temperature: Room-temperature reactions under irradiation minimize side reactions .

Biological Activity and Mechanism

Target Interactions

The compound’s amine and sulfur atoms may chelate metal ions in enzymatic active sites, while the Boc group modulates lipophilicity, influencing membrane permeability.

Research Applications and Comparative Analysis

Medicinal Chemistry

This compound serves as a intermediate in designing:

  • Kinase inhibitors: Potential applications in oncology.

  • Antimicrobial agents: Thiazole derivatives are explored for antibiotic resistance.

Comparison with Analogues

CompoundKey DifferencesBiological Activity
tert-Butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylateThiadiazole vs. thiazole ringBroader enzyme inhibition
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylatePiperazine ring vs. piperidineEnhanced solubility

Future Directions and Challenges

Research Gaps

Industrial Applications

Scalable synthesis methods and toxicity profiling are critical for pharmaceutical development. Photoredox catalysis, as demonstrated in related compounds, offers a sustainable pathway .

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